N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the methoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can be compared with other oxadiazole derivatives such as:
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide: This compound has a similar structure but with a chlorine atom instead of a methoxy group, which may result in different biological activities.
N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide:
N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide: The methyl group may enhance the compound’s lipophilicity and its ability to interact with biological membranes.
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C₁₈H₁₈N₄O₂S
- IUPAC Name: this compound
- SMILES Notation: COc(cc1)ccc1-c1nnc(C(=O)NCC2=CC=CC=C2) o1
The structure features a 1,3,4-oxadiazole ring which is known for its diverse biological activities and potential as a pharmacophore.
Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound I-8 | RET Kinase Inhibitor | 0.25 - 0.75 |
Benzamide Derivative | Breast Cancer | 0.35 - 0.50 |
The oxadiazole derivatives have been noted for their ability to downregulate key proteins involved in tumor growth and survival pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of oxadiazole derivatives. For example, compounds with similar structures have shown efficacy against viral polymerases:
Compound | Virus Targeted | EC50 (µM) |
---|---|---|
Oxadiazole Derivative A | HCV NS5B | 32.2 |
Oxadiazole Derivative B | HIV Reverse Transcriptase | 30.0 |
These findings suggest that this compound could potentially act as a lead compound in developing antiviral therapies.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Interference with Viral Replication : It may disrupt viral replication processes by inhibiting essential enzymes such as polymerases.
- Modulation of Immune Response : Some studies indicate that similar compounds can enhance immune responses by modulating PD-1/PD-L1 interactions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Study on RET Kinase Inhibition :
- A derivative exhibited strong inhibition of RET kinase activity in vitro and reduced cell proliferation in RET-driven cancers.
- The study highlighted the importance of structural modifications in enhancing biological activity.
-
Antiviral Efficacy Against HCV :
- A series of oxadiazole derivatives were tested against HCV NS5B polymerase.
- Results indicated a high degree of potency with low cytotoxicity in human cell lines.
-
Immune Modulation Studies :
- Research demonstrated that certain oxadiazole-containing compounds could restore immune function in splenocytes exposed to PD-L1 blockade.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-3-12(4-8-13)16-19-20-17(23-16)18-15(21)11-5-9-14(24-2)10-6-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRPOYBNGQWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.